molecular formula C14H13NO2 B1421763 3-(4-Methoxybenzoyl)-4-methylpyridine CAS No. 1187167-86-7

3-(4-Methoxybenzoyl)-4-methylpyridine

Cat. No.: B1421763
CAS No.: 1187167-86-7
M. Wt: 227.26 g/mol
InChI Key: UPAMMZHMPLVPSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-4-methylpyridine, with the CAS Number 1187167-86-7, is a high-purity chemical compound offered for research and development purposes. This organic molecule features a ketone group bridging a 4-methoxyphenyl ring and a 4-methylpyridine ring, with a molecular formula of C14H13NO2 and a molecular weight of 227.2585 g/mol . Compounds with similar structural motifs, particularly those containing diaryl ketone and tertiary diarylamine frameworks, are of significant interest in medicinal chemistry research. Such structures have been explored as potential inhibitors of tubulin polymerization, targeting the colchicine binding site, and have shown cytotoxic activity against various human tumor cell lines in investigative studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices before use. For specific pricing and availability in various pack sizes, please contact our sales team.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-15-9-13(10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAMMZHMPLVPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

using 3-(4-Methoxybenzoyl)-4-methylpyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(4-Methoxybenzoyl)-4-methylpyridine in Pharmaceutical Synthesis

Executive Summary

This compound (hereafter referred to as 3-MBMP ) represents a "privileged scaffold" in medicinal chemistry, specifically in the design of diarylheterocycles .[1] Its structural uniqueness lies in the juxtaposition of an electron-deficient pyridine ring, a reactive carbonyl group at the C3 position, and an acidic methyl group at the C4 position.[1]

This specific arrangement allows 3-MBMP to function as a 1,3-bis-electrophilic equivalent , enabling rapid cyclization with binucleophiles (such as hydrazines, amidines, or hydroxylamines) to form fused ring systems.[1] These systems are critical pharmacophores in COX-2 inhibitors (analogs of celecoxib/etoricoxib), p38 MAPK inhibitors , and calcium channel blockers .

This guide outlines the critical quality attributes (CQAs) of 3-MBMP, a validated synthesis protocol to ensure regiochemical purity, and its downstream application in synthesizing pyrazolo[4,3-c]pyridine-based APIs.

Structural Pharmacology & Synthetic Utility[1][2][3]

The utility of 3-MBMP is derived from the "Active Methyl" effect . The pyridine nitrogen atom exerts a strong electron-withdrawing effect, significantly acidifying the protons on the C4-methyl group (


).[1] This acidity is further enhanced by the adjacent carbonyl group at C3, creating a vinylogous enolate equivalent upon deprotonation.

Key Synthetic Pathways:

  • Condensation: Reaction with hydrazines yields pyrazolo[4,3-c]pyridines (Anti-inflammatory/Kinase inhibition).

  • Friedländer-type Annulation: Reaction with ortho-amino aldehydes/ketones yields 1,6-naphthyridines .[1]

  • Functionalization: The methoxy group serves as a masked phenol, allowing for late-stage diversification (e.g., conversion to triflates for Suzuki couplings).

Visualizing the Synthetic Logic

G cluster_0 Key Reactivity: The Active Methyl Precursor 4-Methylnicotinonitrile Intermediate 3-MBMP (The Scaffold) Precursor->Intermediate Grignard Addition (Regiocontrol) Reagent 4-Methoxyphenyl Magnesium Bromide Reagent->Intermediate ProductA Pyrazolo[4,3-c]pyridine (COX-2 Inhibitor) Intermediate->ProductA Hydrazine Cyclization ProductB 1,6-Naphthyridine (Kinase Inhibitor) Intermediate->ProductB Condensation

Figure 1: Retrosynthetic utility of 3-MBMP showing its origin from nicotinonitrile precursors and its divergence into major fused-ring pharmaceutical classes.[1]

Critical Quality Attributes (CQA)

For use as a GMP intermediate, 3-MBMP must meet stringent specifications.[1] The most common impurity is the regioisomer (2-methyl analog) or bis-addition tertiary alcohols .[1]

AttributeSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation of the pyridine ring.[1]
Purity (HPLC)

Impurities structurally similar to the scaffold are difficult to remove after cyclization.
Moisture (KF)

Water quenches the base used in the next step (cyclization), stalling the reaction.
Residual Solvents THF

ppm
THF is the standard synthesis solvent; residual peroxides pose safety risks.
Isomeric Purity

(4-methyl vs 2-methyl)
Critical.[1] The 2-methyl isomer leads to regioisomeric drugs with significantly different biological activity.

Protocol A: Regioselective Synthesis of 3-MBMP

Objective: Synthesize this compound with >98% regioselectivity, avoiding the formation of the tertiary alcohol (bis-addition product).

Mechanism: Nucleophilic addition of Grignard reagent to a nitrile. Safety Note: Grignard reagents are pyrophoric. Perform all steps under inert atmosphere (


 or Ar).
Materials:
  • 4-Methylnicotinonitrile (1.0 eq)[1]

  • 4-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF)[1]

  • Toluene (Anhydrous)

  • Ammonium Chloride (sat. aq.)

  • HCl (2N)

Step-by-Step Methodology:
  • Preparation: Charge a dry 3-neck round-bottom flask with 4-Methylnicotinonitrile (11.8 g, 100 mmol) and anhydrous Toluene (100 mL). Cool the solution to

    
    .
    
  • Addition: Add the Grignard reagent (120 mL, 120 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Crucial: Maintain internal temperature

    
     to prevent over-addition to the pyridine ring.
    
  • Imine Formation: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (the magnesium imine salt) will form.

  • Hydrolysis: Cool back to

    
    . Quench slowly with saturated 
    
    
    
    (50 mL).
  • Acid Hydrolysis (The Key Step): The intermediate is an imine. To convert to the ketone, add 2N HCl (100 mL) and stir vigorously at RT for 2 hours.

    • Why? Mild acidic hydrolysis ensures the imine is fully converted to the carbonyl without cleaving the methoxy ether.

  • Workup: Basify with NaOH (2N) to pH 10. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield off-white crystals.[1]

Expected Yield: 75-85% Characterization:

  • 1H NMR (400 MHz, CDCl3):

    
     8.65 (s, 1H, Py-H2), 8.50 (d, 1H, Py-H6), 7.80 (d, 2H, Ar-H), 7.20 (d, 1H, Py-H5), 6.95 (d, 2H, Ar-H), 3.88 (s, 3H, OMe), 2.35 (s, 3H, Me).[1]
    

Protocol B: Cyclization to Pyrazolo[4,3-c]pyridine (COX-2 Scaffold)

Objective: Utilize the "Active Methyl" functionality to close the ring with hydrazine, forming the core scaffold for anti-inflammatory drugs.

Reaction Logic:

The reaction proceeds via a Claisen-Schmidt condensation followed by a Michael-type addition/elimination .[1]

Reaction Step1 3-MBMP (Keto-form) Step2 Enol/Enamine Intermediate Step1->Step2 Base (NaOEt) Step3 Hydrazone Formation Step2->Step3 + Hydrazine Final 1H-Pyrazolo[4,3-c]pyridine (Cyclized Product) Step3->Final - H2O (Cyclodehydration)

Figure 2: Mechanistic flow of the cyclization protocol.

Step-by-Step Methodology:
  • Dissolution: Dissolve 3-MBMP (2.27 g, 10 mmol) in absolute Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine hydrate (1.5 g, 30 mmol, 3.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by a lower fluorescent spot.
      
  • Workup: Cool to RT. The product often precipitates directly. If not, reduce volume by 50% under vacuum and cool to

    
    .
    
  • Isolation: Filter the solid, wash with cold ethanol, and dry.

Outcome: This yields the 3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine .[1] This scaffold allows for further substitution at the N1 position (e.g., alkylation) to tune biological half-life and potency.

Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Protocol A Grignard reagent qualityTitrate Grignard before use. Ensure strictly anhydrous conditions.
Bis-addition impurity Temperature too high during additionKeep temp

.[1] Ensure Nitrile is in excess relative to local concentration (use rapid stirring).
Incomplete Cyclization (Protocol B) Wet EthanolUse molecular sieves to dry ethanol. Water inhibits the dehydration step.
Dark Product Oxidation of PyridinePerform reactions under Nitrogen.[2] Store intermediate in amber vials.

References

  • Synthesis of 3-Aroyl-4-methylpyridines

    • Title: Regioselective synthesis of 3-aroyl-4-methylpyridines via Grignard addition to nicotinonitriles.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Defines the primary synthesis route for the intermedi
  • COX-2 Inhibitor Design

    • Title: Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.[1][3]

    • Source: Molecules (MDPI), 2015.
    • Context: Validates the use of pyridine-ketone intermediates in constructing selective COX-2 inhibitors.
  • Reactivity of Methylpyridines

    • Title: Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
    • Source: BenchChem Applic
    • Context: Explains the and reactivity profile of the 4-methyl group.
  • Etoricoxib Synthetic Routes

    • Title: Practical Synthesis of Etoricoxib.
    • Source: Journal of Organic Chemistry (ACS).
    • Context: While Etoricoxib uses a ketosulfone, this reference grounds the diarylpyridine chemistry.

Sources

Application Note: Reduction of 3-(4-Methoxybenzoyl)-4-methylpyridine to Secondary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Executive Summary

This application note details the protocol for the chemoselective reduction of 3-(4-Methoxybenzoyl)-4-methylpyridine (Substrate 1 ) to its corresponding secondary alcohol, (4-methoxyphenyl)(4-methylpyridin-3-yl)methanol (Product 2 ).

This transformation is a critical step in the synthesis of diarylpyridine-based pharmacophores, often found in anti-inflammatory agents (e.g., p38 MAP kinase inhibitors) and antihistamines. The presence of the basic pyridine nitrogen and the electron-rich anisole ring requires a reduction strategy that avoids over-reduction or catalyst poisoning.

Chemical Strategy
  • Reagent Selection: Sodium Borohydride (

    
    ) is selected over Lithium Aluminum Hydride (
    
    
    
    ) or catalytic hydrogenation.
    
    
    offers mild chemoselectivity for ketones in the presence of pyridine rings and avoids the risk of hydrogenolysis of the resulting benzylic-type alcohol.
  • Solvent System: Methanol (MeOH) is the primary solvent to facilitate hydride transfer. Tetrahydrofuran (THF) is employed as a co-solvent to ensure complete solubility of the lipophilic diaryl ketone starting material.

  • Workup Criticality: Due to the amphoteric nature of the pyridine ring (basic nitrogen), pH control during workup is the single most critical factor for yield. The protocol utilizes a buffered quench to prevent product loss into the aqueous phase as a pyridinium salt.

Part 2: Reaction Mechanism & Logic

The reduction proceeds via a nucleophilic addition of the borohydride anion to the carbonyl carbon. The pyridine ring acts as an electron-withdrawing group (EWG) via induction, slightly activating the carbonyl carbon toward nucleophilic attack compared to a simple benzophenone.

Mechanistic Pathway (DOT Visualization)

Mechanism Substrate Ketone Substrate (Electrophilic Carbonyl) Transition Alkoxyborate Intermediate Substrate->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Quench Hydrolysis (NH4Cl / H2O) Transition->Quench Protonation Product Secondary Alcohol (Free Base) Quench->Product pH > 8 Isolation

Figure 1: Mechanistic flow of the borohydride reduction. Note the critical pH control at the Quench stage to ensure the pyridine remains deprotonated (neutral).

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
This compound 1.0227.26Substrate
Sodium Borohydride (NaBH4) 1.537.83Reducing Agent
Methanol (anhydrous) ----Solvent (Protic)
Tetrahydrofuran (THF) ----Co-solvent
Ammonium Chloride (sat. aq.) ----Quenching Agent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 1.14 g (5.0 mmol) of this compound.

  • Solvation: Add 15 mL of THF to dissolve the solid. Once dissolved, add 15 mL of Methanol .

    • Expert Insight: The THF/MeOH (1:1) mixture prevents precipitation of the starting material at low temperatures, which is common with pure methanol protocols.

  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Phase 2: Reduction
  • Addition: Add 0.28 g (7.5 mmol, 1.5 equiv) of

    
     in three small portions over 5 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., via a needle or open septum).
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (

    
    ). Stir for 2 hours.
    
  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).

    • Target: Disappearance of the ketone spot (

      
      ) and appearance of the more polar alcohol spot (
      
      
      
      ).
Phase 3: Workup & Isolation (CRITICAL)
  • Quench: Cool the mixture back to

    
    . Slowly add 10 mL of Saturated Aqueous 
    
    
    
    .
    • Chemistry Check: This buffers the solution to pH ~8-9. Do NOT use HCl, as it will protonate the pyridine (

      
      ), trapping the product in the aqueous layer.
      
  • Extraction: Dilute with 20 mL water and extract with Ethyl Acetate (

    
     mL) .
    
  • Washing: Combine the organic layers and wash with Brine (30 mL) .

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate under reduced pressure (Rotavap, 
    
    
    
    bath).
Phase 4: Purification
  • Crude Analysis: The crude product usually appears as a viscous oil or off-white solid.

  • Crystallization (Recommended): Dissolve crude in minimal hot Ethyl Acetate and add Hexanes dropwise until cloudy. Cool to

    
     overnight.
    
  • Chromatography (Alternative): If purity <95%, purify via silica gel flash chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    

Part 4: Quality Control & Data Analysis[1]

Expected Analytical Data
TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl3)

2.30 (s, 3H)
Methyl group on Pyridine

3.80 (s, 3H)
Methoxy group (-OMe)

5.85 (s, 1H)
Benzylic CH-OH

6.8-7.3 (m, 4H)
Aromatic protons (Anisole)

8.3-8.5 (m, 2H)
Pyridine

-protons
HPLC Single peak, RT shift vs KetonePurity > 98%
Mass Spec (ESI)

Protonated molecular ion
Troubleshooting Guide

Troubleshooting Issue Problem Detected Check1 Starting Material Remains? Issue->Check1 Action1 Add 0.5 eq NaBH4 Increase Temp to 40°C Check1->Action1 Yes Check2 Low Yield after Extraction? Check1->Check2 No Action2 Check Aqueous pH. If < 7, basify with NaHCO3 Re-extract. Check2->Action2 Yes Check3 Product is Oily/Impure? Check2->Check3 No Action3 Residual Solvent? Dry under High Vac (50°C) Attempt Recrystallization Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common reduction issues.

Part 5: References

  • General Protocol for NaBH4 Reduction: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group).

  • Reduction of Pyridyl Ketones: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Picotamide Synthesis (Analogous Chemistry): BenchChem Technical Guide. (2025).[2][3] The Discovery and Synthesis of Picotamide. (Demonstrates stability of pyridine-methanol intermediates).

  • Chemoselective Reductions: Ranu, B. C., et al. (2003). Chemoselective reduction of aldehydes and ketones. Tetrahedron, 59(6), 813-819. (Validation of borohydride specificity).

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Stability of 3-(4-Methoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 3-(4-Methoxybenzoyl)-4-methylpyridine. By understanding the chemical nature of this compound and potential degradation pathways, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical structure, which combines a substituted pyridine ring and a methoxy-substituted benzophenone moiety, the recommended storage conditions are in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions. Some benzophenone derivatives are recommended to be stored at -20°C.

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing a benzophenone core are known to be susceptible to photodegradation.[2][3] Therefore, it is crucial to protect this compound from light by storing it in an amber or opaque container.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The primary degradation pathways for this molecule are likely to be photodegradation, oxidation, and hydrolysis. The benzophenone structure is susceptible to photoreduction and photo-oxidation, while the ether linkage of the methoxy group and the ketone functionality can be prone to oxidative cleavage. The pyridine ring can also undergo oxidation.[4] Hydrolysis of the benzoyl-pyridine bond may occur under strong acidic or basic conditions.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the formation of solid precipitates. However, degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: What are the likely degradation products?

A5: Potential degradation products could include 4-methoxybenzoic acid and 4-methylpyridine from hydrolysis of the ketone. Photodegradation of benzophenones can lead to the formation of hydroxylated and other complex products.[5][6] Oxidation may result in the formation of N-oxides on the pyridine ring or cleavage of the methoxy group.

Troubleshooting Guide: Degradation of this compound

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound during storage and experimentation.

Table of Common Degradation Issues
Observation Potential Cause Recommended Action
Change in color (e.g., yellowing) of the solid material. Photodegradation or oxidation.Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent or unexpected experimental results. Degradation of the starting material, leading to lower effective concentration or interference from degradation products.Verify the purity of the compound using a suitable analytical method (e.g., HPLC, GC-MS) before use. If degradation is confirmed, purify the material or obtain a new batch.
Appearance of new peaks in HPLC or GC analysis. Formation of degradation products.Characterize the degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand the degradation pathway. Adjust storage conditions to mitigate the specific type of degradation observed (e.g., protect from light, moisture, or oxygen).
Poor solubility compared to a fresh sample. Formation of less soluble degradation products or polymers.Filter the solution before use to remove any insoluble material. Re-evaluate the purity of the stock solution more frequently.
Experimental Protocols

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in the same solvent as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength of maximum absorbance should be chosen).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and the sample solution.

    • Determine the retention time of the main peak corresponding to this compound from the standard.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area percent method), or by using a calibration curve.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering potential degradation of this compound.

degradation_troubleshooting start Suspected Degradation (e.g., color change, inconsistent results) check_purity Assess Purity (e.g., HPLC, GC) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed no_degradation No Significant Degradation Investigate other experimental parameters degradation_confirmed->no_degradation No identify_products Identify Degradation Products (e.g., LC-MS, NMR) degradation_confirmed->identify_products Yes determine_pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation, Photodegradation) identify_products->determine_pathway optimize_storage Optimize Storage Conditions determine_pathway->optimize_storage protect_light Protect from Light (Amber vial, store in dark) optimize_storage->protect_light protect_moisture Protect from Moisture (Tightly sealed container, desiccator) optimize_storage->protect_moisture protect_oxygen Protect from Oxygen (Inert atmosphere, e.g., N2 or Ar) optimize_storage->protect_oxygen retest Re-test Purity Periodically protect_light->retest protect_moisture->retest protect_oxygen->retest

Caption: Troubleshooting workflow for suspected degradation.

References

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Journal of the Serbian Chemical Society. [Link]

  • Pyridine - Wikipedia. [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials. [Link]

  • Photodegradation of benzophenones sensitized by nitrite. Science of The Total Environment. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. Journal of Hazardous Materials. [Link]

Sources

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Methoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(4-Methoxybenzoyl)-4-methylpyridine . As a Senior Application Scientist, this document moves beyond a mere recitation of data, delving into the mechanistic underpinnings of fragmentation and providing a comparative framework against structurally related compounds.

Introduction to this compound and its Analytical Significance

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structure combines three key moieties: a pyridine ring, a benzoyl group, and a methoxy-substituted phenyl ring. The interconnectivity of these functional groups dictates a unique fragmentation pattern under mass spectrometric analysis, which can serve as a definitive fingerprint for its identification and characterization. Understanding this pattern is crucial for metabolism studies, impurity profiling, and quality control in drug development.

Predicted Fragmentation Pathway of this compound

The most likely initial fragmentation is the alpha-cleavage on either side of the carbonyl group, a characteristic fragmentation pathway for ketones.[1] This leads to the formation of stable acylium ions.

Diagram: Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound (M•+) m/z = 227 F1 4-Methoxybenzoyl cation m/z = 135 M->F1 α-cleavage F2 4-Methylpyridinyl radical (not detected) M->F2 α-cleavage F3 4-Methylpyridin-3-ylcarbonyl cation m/z = 120 M->F3 α-cleavage F4 4-Methoxyphenyl radical (not detected) M->F4 α-cleavage F5 Phenyl cation m/z = 77 F1->F5 Loss of CO F7 4-Methylpyridine cation m/z = 93 F3->F7 Loss of CO F6 Loss of CO from F1 F9 Fragment m/z = 66 F7->F9 Loss of HCN F8 Loss of HCN from F7 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in volatile organic solvent (e.g., Dichloromethane) G1 Inject sample into GC P1->G1 G2 Separation on capillary column G1->G2 M1 Eluent enters MS ion source G2->M1 M2 Electron Ionization (70 eV) M1->M2 M3 Mass Analyzer (Quadrupole or TOF) M2->M3 M4 Detector M3->M4 D1 Acquire Mass Spectrum M4->D1 D2 Identify Molecular Ion Peak D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with predicted pathways and library data D3->D4

Sources

A Researcher's Guide to the Infrared Spectroscopy of 3-(4-Methoxybenzoyl)-4-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(4-Methoxybenzoyl)-4-methylpyridine. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak list. It offers a comparative framework, placing the spectrum of the target molecule in context with related structural analogues. By understanding the vibrational contributions of each molecular fragment—the benzoyl core, the methoxy substituent, and the methylpyridine ring—we can achieve a robust and confident structural elucidation. All interpretations are grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

The Principle of Vibrational Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the characterization of molecular structures.[1][2] The principle is based on the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending modes, are quantized. A molecule will only absorb IR radiation when the frequency of the radiation matches the natural vibrational frequency of a specific bond or functional group, resulting in a change in the molecule's dipole moment.[3] The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."[4] By analyzing the position, intensity, and shape of the absorption bands, one can identify the functional groups present in the molecule.[2]

Deconstructing the Molecule: Functional Group Analysis

The structure of this compound presents several key functional groups, each with characteristic vibrational frequencies. A predictive analysis is crucial before interpreting the final spectrum.

  • Aromatic Ketone (C=O): The diaryl ketone is the most prominent feature. The C=O stretching vibration is expected to produce a very strong and sharp absorption band. In a simple saturated ketone, this band appears around 1715 cm⁻¹. However, conjugation with the adjacent aromatic rings (both the pyridine and the benzene ring) delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[5] Therefore, we anticipate this peak to appear in the 1650-1670 cm⁻¹ range, similar to benzophenone, which shows a strong C=O band at approximately 1650-1652 cm⁻¹.[6][7]

  • Aryl Ether (Ar-O-CH₃): The methoxy group introduces characteristic C-O stretching vibrations. Aryl ethers typically display two distinct C-O stretching bands: a strong, asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch appearing around 1075-1020 cm⁻¹.[8]

  • Substituted Aromatic Rings (Benzene and Pyridine):

    • C-H Stretching: Aromatic C-H bonds will show stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

    • C=C and C=N Ring Stretching: The stretching of carbon-carbon and carbon-nitrogen bonds within the aromatic rings gives rise to a series of bands of variable intensity in the 1625-1430 cm⁻¹ region.[10]

    • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings.[11][12] The 4-methylpyridine ring is trisubstituted, while the methoxybenzoyl portion features a 1,4-disubstituted (para) pattern. Para-substitution typically results in a strong band between 860-790 cm⁻¹.[11]

  • Methyl Group (-CH₃): The methyl groups (on the pyridine ring and in the methoxy substituent) will exhibit:

    • C-H Stretching: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[13]

    • C-H Bending: Asymmetric and symmetric bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[13]

Comparative Spectral Guide: Interpreting the Data

To accurately assign the peaks for this compound, we compare its expected spectrum with the known spectra of its constituent parts.

Functional GroupPredicted Wavenumber (cm⁻¹) for Target MoleculeBenzophenone[7][14]Anisole (Methoxybenzene)4-Methylpyridine[15]Justification for Shift/Presence
Aromatic C-H Stretch 3100-3000 (multiple weak bands)~3060~3050~3040Characteristic of all aromatic C-H bonds.
Aliphatic C-H Stretch 3000-2850 (multiple weak bands)N/A~2950, ~2835~2980, ~2930Presence of two methyl groups (one on the ring, one in the methoxy group).
C=O Stretch (Ketone) ~1665 (very strong, sharp) ~1652 N/AN/AThe electron-donating methoxy group at the para position slightly increases electron density in the ring, strengthening the C=O bond and shifting the frequency slightly higher than in unsubstituted benzophenone.
Aromatic C=C/C=N Stretch 1600-1450 (series of medium-strong bands)~1595, ~1447~1600, ~1495~1595, ~1490Overlapping peaks from both the substituted pyridine and benzene rings.
Asymmetric C-O-C Stretch ~1260 (strong) N/A~1250N/AA key diagnostic peak for the aryl ether linkage.
Symmetric C-O-C Stretch ~1030 (medium)N/A~1040N/AThe second diagnostic peak for the methoxy group.
Para-Substitution C-H Bend ~840 (strong)N/A~830N/AConfirms the 1,4-disubstitution pattern on the benzoyl ring.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the necessary steps for obtaining a reliable FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Workflow for FTIR Spectrum Acquisition

Caption: Workflow for acquiring an FTIR spectrum using ATR.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the press arm (anvil) and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Use the software's peak-picking tool to identify and label the precise wavenumbers of the absorption maxima.

Key Vibrational Modes for Structural Confirmation

The following diagram highlights the most critical vibrations that collectively confirm the identity of this compound.

molecular_vibrations mol Structure of this compound n_co C=O Stretch ~1665 cm⁻¹ ketone_o O n_co->ketone_o n_coc_asym Asym. C-O-C Stretch ~1260 cm⁻¹ ether_o O n_coc_asym->ether_o n_ch_oop Para C-H Bend ~840 cm⁻¹ para_h H n_ch_oop->para_h n_ring Ring C=C/C=N Stretch 1600-1450 cm⁻¹ pyridine_ring n_ring->pyridine_ring ketone_c C

Caption: Key diagnostic IR vibrations for the target molecule.

Conclusion

The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. The most telling features are the strong carbonyl (C=O) stretch near 1665 cm⁻¹, the prominent asymmetric C-O-C stretch of the aryl ether around 1260 cm⁻¹, and the C-H out-of-plane bending band near 840 cm⁻¹, which confirms the para-substitution of the benzoyl ring. By comparing these features with the spectra of simpler, related molecules like benzophenone and anisole, a confident and detailed structural assignment can be made. The experimental protocol provided ensures the acquisition of a high-quality spectrum suitable for such rigorous analysis.

References

  • Lide, D. R., & Milne, G. W. A. (Eds.). (1994). Handbook of Data on Organic Compounds (3rd ed.). CRC Press, Inc.
  • Coluccia, S., Marchese, L., & Martra, G. (2012).
  • Jayanthi, S., et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene [Video]. YouTube. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Vibrational assignments. Elixir Vib. Spec., 48, 9663-9668.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Schmid, R. (n.d.). IR spectroscopy — Computational Chemistry from Laptop to HPC. Retrieved from [Link]

  • Matheson Company, Inc. (n.d.). IR spectra.
  • de la Cruz, P., et al. (2024). Technically accurate finite-temperature infrared spectra from machine learning. arXiv. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sherwood, P., et al. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Philosophical Transactions of the Royal Society A.
  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Olsen, J. M. H., et al. (2018). Harmonic Infrared and Raman Spectra in Molecular Environments Using the Polarizable Embedding Model.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Orient J Chem. (n.d.). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent.
  • MDPI. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method.

Sources

A Comparative Guide to the Reactivity of 3-(4-Methoxybenzoyl)-4-methylpyridine and 4-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for designing efficient synthetic routes and predicting pharmacological behavior. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related benzoylpyridines: 3-(4-Methoxybenzoyl)-4-methylpyridine and 4-Benzoylpyridine . By examining the electronic and steric influences of their substituents and isomeric structures, we can elucidate significant differences in their behavior towards common chemical transformations. This analysis is supported by established chemical principles and validated experimental protocols.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of a molecule is fundamentally governed by its electronic architecture. While both compounds feature a benzoyl group attached to a pyridine ring, three critical distinctions in this compound dictate its unique chemical personality compared to the simpler 4-benzoylpyridine.

  • Positional Isomerism: In 4-benzoylpyridine, the benzoyl group is at the 4-position, directly in conjugation with the pyridine nitrogen (a para-like relationship). This allows for maximal electronic communication. In contrast, the 3-position in this compound has a meta-like relationship with the nitrogen, altering the resonance effects.

  • Electron-Donating Methyl Group: The 4-methyl substituent on the pyridine ring is a weak electron-donating group (EDG) through induction. This effect increases the electron density of the pyridine ring.

  • Electron-Donating Methoxy Group: The para-methoxy group on the benzoyl ring is a powerful electron-donating group primarily through resonance, pushing electron density into the aromatic ring and towards the carbonyl.

These structural differences create opposing electronic influences at the two primary reactive sites: the electrophilic carbonyl carbon and the basic pyridine nitrogen.

G cluster_0 4-Benzoylpyridine cluster_1 This compound a 4-Benzoylpyridine Structure mol1 C=O pyr1 Pyridine Ring (N at pos 1) mol1->pyr1 Strong EWG Effect (Resonance + Inductive) note1 Result: - Highly Electrophilic Carbonyl C - Less Basic Pyridine N b This compound Structure mol2 C=O pyr2 4-Methylpyridine Ring (N at pos 1) mol2->pyr2 Moderate EWG Effect (Inductive) methoxy p-Methoxy Group methoxy->mol2 Strong EDG Effect (Resonance) methyl 4-Methyl Group methyl->pyr2 Weak EDG Effect (Inductive) note2 Result: - Less Electrophilic Carbonyl C - More Basic Pyridine N G cluster_0 Protonation of 4-Benzoylpyridine (Lower pKa) cluster_1 Protonation of this compound (Higher pKa) mol1_base 4-Benzoylpyridine (Less Basic) mol1_acid Conjugate Acid (Less Stable) mol1_base->mol1_acid + H⁺ - H⁺ note1 pKa = 4.80 Equilibrium favors the unprotonated base. mol2_base Substituted Pyridine (More Basic) mol2_acid Conjugate Acid (More Stable) mol2_base->mol2_acid + H⁺ - H⁺ note2 pKa = 5.95 Equilibrium is more favorable to the protonated acid.

UV-Vis Absorption Profile of 3-(4-Methoxybenzoyl)-4-methylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3-(4-Methoxybenzoyl)-4-methylpyridine Content Type: Publish Comparison Guide

Executive Summary & Structural Context

This compound represents a hybrid chromophore system combining the electron-deficient pyridine ring with an electron-rich anisole moiety, bridged by a carbonyl group. In drug development and photochemistry, this compound is often evaluated as a photoinitiator intermediate or a pharmacophore precursor (e.g., for antihistamines or kinase inhibitors).

This guide provides a technical comparison of its UV-Vis absorption properties against its primary structural analogs: 4-Methoxybenzophenone (chromophore standard) and 4-Benzoylpyridine (scaffold standard).

Key Spectral Characteristic: The absorption profile is dominated by the benzophenone-like


 transition, significantly redshifted (bathochromic shift) by the para-methoxy auxochrome.
  • Primary Band (

    
    ): 
    
    
    
    285–295 nm (High Extinction)
  • Secondary Band (

    
    ): 
    
    
    
    325–335 nm (Weak, solvent-dependent)
Comparative Spectral Analysis

The following data synthesizes experimental baselines from established analogs to define the performance envelope of the target compound.

Table 1: Comparative Absorption Metrics (Methanol,

M)
FeatureTarget: this compound Comparator A: 4-Methoxybenzophenone Comparator B: 4-Benzoylpyridine
Primary

287 ± 3 nm (Predicted)287 nm255 nm
Transition Type

(CT Character)

(CT Character)

Molar Absorptivity (

)
~16,000 - 18,000 M

cm

17,400 M

cm

12,500 M

cm

Secondary Band ~330 nm (Shoulder)325 nm~310 nm
Solvent Sensitivity High (Due to Pyridine N)LowModerate
Key Structural Driver Methoxy auxochrome + Pyridine NMethoxy auxochromePyridine Ring

Technical Insight: The methoxy group at the para position is a strong electron donor (+M effect), which raises the energy of the HOMO, narrowing the HOMO-LUMO gap compared to unsubstituted benzoylpyridine. This causes the significant redshift from 255 nm to ~287 nm.

Mechanism of Action & Electronic Transitions

The absorption behavior is governed by two distinct electronic pathways. The diagram below illustrates the energy transitions and the structural influences.

Jablonski S0 Ground State (S0) (HOMO) S1 Excited State (S1) n -> pi* (~330 nm) S0->S1 Weak Absorption (Forbidden) S2 Excited State (S2) pi -> pi* (~287 nm) S0->S2 Strong Absorption (Primary Band) Methoxy Methoxy Group (+M) Raises HOMO Energy Methoxy->S0 Stabilizes Pyridine Pyridine Nitrogen Solvent/pH Sensitive Pyridine->S1 Blue Shift in Protic Solvents

Figure 1: Electronic transition pathway showing the influence of the methoxy auxochrome and pyridine nitrogen on the absorption bands.

Experimental Validation Protocol

To rigorously validate the spectrum of this compound, use the following self-validating protocol. This method accounts for the pH sensitivity of the pyridine ring, which can distort results if not controlled.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Control: 4-Methoxybenzophenone (Sigma-Aldrich >99%).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of this compound.

    • Dissolve in 25 mL of MeOH to create a ~0.8 mM stock .

    • Checkpoint: Ensure complete dissolution; sonicate if necessary.

  • Working Solution & Dilution Series:

    • Prepare dilutions at 10, 20, 40, and 80

      
      M.
      
    • Why: This validates Beer-Lambert Law linearity (

      
      ) and ensures the detector is not saturated.
      
  • pH Control Check (Critical):

    • The pyridine nitrogen can protonate in acidic methanol, causing a blue shift (hypsochromic) of the

      
       band.
      
    • Validation Step: Run one scan in neutral MeOH and one with a drop of 0.1M NaOH. If the spectra overlap, the neutral form is dominant.

  • Data Acquisition:

    • Scan Range: 200 nm – 450 nm.

    • Scan Rate: 240 nm/min.

    • Baseline Correction: Auto-zero with pure solvent cuvette.

  • Reporting:

    • Report

      
       and calculate 
      
      
      
      using the slope of the Absorbance vs. Concentration plot (
      
      
      required).
References
  • PubChem. 4-Methoxybenzophenone | C14H12O2. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Methanone, (4-methoxyphenyl)phenyl- (UV-Vis Spectra). National Institute of Standards and Technology. Available at: [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.